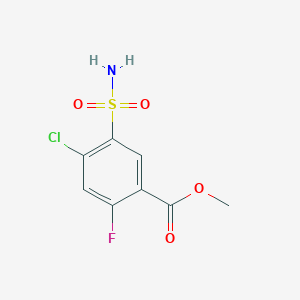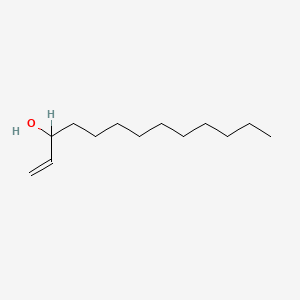
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline. This compound is part of a larger class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique properties that make it valuable for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to specific enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A non-fluorinated analog with similar structural features but different biological activities.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Another fluorinated derivative with distinct properties and applications.
Uniqueness
The presence of the fluorine atom in 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline distinguishes it from other similar compounds. This fluorine atom enhances the compound’s biological activity and provides unique properties that make it valuable for various scientific research applications .
Propiedades
Fórmula molecular |
C10H12FN |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12FN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4,7,12H,5-6H2,1H3 |
Clave InChI |
IZFOXXDHUSYAHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1)C(=CC=C2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Chloro-6-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8706949.png)
![5-Chloro-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B8706951.png)

![2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE](/img/structure/B8706967.png)








